4-Iodo-6-methylpyridazin-3-amine
Description
4-Iodo-6-methylpyridazin-3-amine is a pyridazine derivative featuring an iodine atom at position 4, a methyl group at position 6, and an amine substituent at position 3. The iodine atom in this compound introduces steric bulk and polarizability, which may influence binding interactions in biological systems, while the methyl group enhances lipophilicity.
Properties
Molecular Formula |
C5H6IN3 |
|---|---|
Molecular Weight |
235.03 g/mol |
IUPAC Name |
4-iodo-6-methylpyridazin-3-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9) |
InChI Key |
KFAGWJJFUVMDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridazinones or reduction to form dihydropyridazines.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide, peracetic acid, and acetyl peroxyborate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-6-methylpyridazin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-6-methylpyridazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes and act as histamine receptor antagonists . The exact mechanism of action depends on the specific application and structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Iodo-6-methylpyridazin-3-amine with four pyridazin-3-amine analogs from the provided evidence.
Table 1: Structural and Molecular Comparison
* Calculated data for this compound are derived from standard atomic masses (I = 126.90, C = 12.01, etc.).
Substituent Effects on Physicochemical Properties
- Iodo vs. Methoxy/Aryl Groups: The iodine atom in this compound confers greater molecular weight and polarizability compared to methoxy or aryl substituents (e.g., in and ).
- Methyl vs. Oxan-4-yl : The methyl group at C6 increases lipophilicity (logP ~1.5 estimated), whereas the oxan-4-yl group in introduces a saturated oxygen-containing ring, improving aqueous solubility (critical for bioavailability).
- Chloro and Benzyl-Methoxy : The chloro-substituted analog combines halogen-mediated reactivity with a benzyl-methoxy group, enabling dual targeting (e.g., covalent binding to proteins or DNA alkylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
